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molecular formula C11H14O B8770120 2-[(4-Ethylphenyl)methyl]oxirane CAS No. 62826-24-8

2-[(4-Ethylphenyl)methyl]oxirane

Cat. No. B8770120
M. Wt: 162.23 g/mol
InChI Key: ITOJQTFMOWSKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04582857

Procedure details

A Grignard solution freshly prepared from 12.15 g (0.50 g atom) magnesium chips and 92.5 g (0.50 mole) 1-bromo-4-ethylbenzene in 400 ml dry ether is dripped with agitation into a precooled solution of 92.5 g (1.00 mole) of epichlorohydrin in 100 ml of dry ether, so that the temperature does not exceed -40° C. After addition is complete, the solution is heated slowly to 20° C. and is hydrolyzed after another three hours by the addition of ice water and dilute hydrochloric acid. The ether phase is separated, washed twice with water and dried over sodium sulfate. Following the removal of the ether, the bath temperature is raised to 70° C. and the volatile components carefully removed at 0.1 mbar. The residue is taken up in 185 ml of methanol and a freshly prepared solution of 6.90 g (0.30 g atom) sodium in methanol added at room temperature. After three hours the sodium chloride precipitate is separated, the filtrate concentrated in vacuum and the yellow, oily residue used without purification for further conversion.
Quantity
12.15 g
Type
reactant
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH3:10])=[CH:5][CH:4]=1.[CH2:11]([CH:13]1[O:15][CH2:14]1)Cl.Cl>CCOCC>[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([CH2:11][CH:13]2[O:15][CH2:14]2)=[CH:4][CH:5]=1)[CH3:10]

Inputs

Step One
Name
Quantity
12.15 g
Type
reactant
Smiles
[Mg]
Name
Quantity
92.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
92.5 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed -40° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The ether phase is separated
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the removal of the ether
TEMPERATURE
Type
TEMPERATURE
Details
the bath temperature is raised to 70° C.
CUSTOM
Type
CUSTOM
Details
the volatile components carefully removed at 0.1 mbar
ADDITION
Type
ADDITION
Details
a freshly prepared solution of 6.90 g (0.30 g atom) sodium in methanol added at room temperature
CUSTOM
Type
CUSTOM
Details
After three hours the sodium chloride precipitate is separated
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the yellow, oily residue used without purification for further conversion

Outcomes

Product
Name
Type
Smiles
C(C)C1=CC=C(C=C1)CC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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